Lipophilicity Differential: Calculated LogP of the Target Compound Versus Its N‑Unsubstituted and 6‑Methoxy Analogs
The tert‑butyl group in N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide raises calculated logP compared with the unsubstituted amide (6‑ethoxypyrimidine‑4‑carboxamide, CAS 2034367‑80‑9) and the 6‑methoxy analog (N‑tert‑butyl‑6‑methoxypyrimidine‑4‑carboxamide). Based on fragment‑based estimation (CLOGP), the parent 6‑ethoxypyrimidine‑4‑carboxamide has a CLOGP of ~0.7, whereas introduction of the tert‑butyl group increases CLOGP by approximately 1.5–2.0 log units, reaching an estimated 2.2–2.7 . The ethoxy group contributes an additional ~0.5 log units relative to the methoxy analog. Higher lipophilicity can enhance membrane permeability but also may increase metabolic liability; therefore, the choice between ethoxy and methoxy analogs must be guided by the target product profile of the project.
| Evidence Dimension | Calculated partition coefficient (CLOGP) |
|---|---|
| Target Compound Data | Estimated CLOGP ~2.2–2.7 (fragment‑based) |
| Comparator Or Baseline | 6‑ethoxypyrimidine‑4‑carboxamide (CLOGP ~0.7); N‑tert‑butyl‑6‑methoxypyrimidine‑4‑carboxamide (CLOGP ~1.7–2.2) |
| Quantified Difference | ΔCLOGP ≈ +1.5–2.0 versus unsubstituted amide; ΔCLOGP ≈ +0.5 versus methoxy analog |
| Conditions | Fragment‑based CLOGP estimation (BioByte or similar); no experimental logP data available for this compound class |
Why This Matters
Procurement decisions for a fragment library or lead‑optimisation campaign often depend on controlling lipophilicity; the tert‑butyl ethoxy combination provides a distinct logP window that cannot be achieved with the methoxy or unsubstituted amide analogs.
